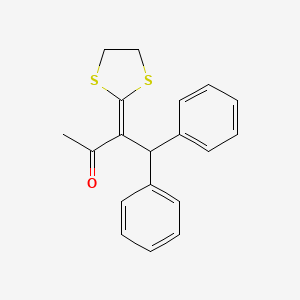![molecular formula C47H33N5 B14191314 2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine CAS No. 922730-45-8](/img/structure/B14191314.png)
2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two phenyl-pyrazolyl groups, making it an interesting subject for research in coordination chemistry and material science.
Preparation Methods
The synthesis of 2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2,6-dicarbaldehyde with 3,5-diphenyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyrazolyl groups can participate in electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine has several scientific research applications:
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit unique electronic and magnetic properties, making them useful in various applications . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine can be compared with other similar compounds, such as:
2,6-Bis(3,5-dimethylpyrazol-1-yl)pyridine: This compound has methyl groups instead of phenyl groups, leading to different steric and electronic properties.
2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine: This compound features imidazole rings instead of pyrazole rings, which can affect its coordination behavior and reactivity.
Properties
CAS No. |
922730-45-8 |
|---|---|
Molecular Formula |
C47H33N5 |
Molecular Weight |
667.8 g/mol |
IUPAC Name |
2,6-bis[2-(3,5-diphenylpyrazol-1-yl)phenyl]pyridine |
InChI |
InChI=1S/C47H33N5/c1-5-18-34(19-6-1)42-32-46(36-22-9-3-10-23-36)51(49-42)44-30-15-13-26-38(44)40-28-17-29-41(48-40)39-27-14-16-31-45(39)52-47(37-24-11-4-12-25-37)33-43(50-52)35-20-7-2-8-21-35/h1-33H |
InChI Key |
CIWHMBJLRSNZFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3C4=NC(=CC=C4)C5=CC=CC=C5N6C(=CC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)
![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)



![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)



![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)

![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)

